3-Amino-1H-isoindole

Vue d'ensemble

Description

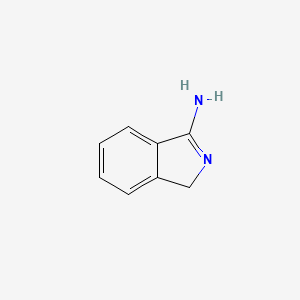

3-Amino-1H-isoindole is a heterocyclic compound that features an indole ring system with an amino group at the third position. This compound is part of the broader class of isoindoles, which are known for their diverse chemical properties and applications in various fields, including pharmaceuticals and organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1H-isoindole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of phthalic anhydride with ammonia or amines, followed by cyclization to form the isoindole ring . Another approach involves the use of guanidinium chloride as a nitrogen source in the presence of iron(III) chloride as a catalyst .

Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Analyse Des Réactions Chimiques

Reactions with Phenols

-

3-Amino-1H-isoindoles react with phenols, leading to the release of ammonia and the formation of 1,3,3-tri(hydroxyaryl)-1H-isoindoles and other products . A related reaction also occurs between phenols and 3-amino-1H-isoindolone .

-

Phenols react with phthalodinitrile, alone or catalyzed by hydrogen chloride, to produce 2-amino-1,1-di(hydroxyaryl)-1H-isoindoles .

Common Chemical Reactions of Isoindole Derivatives

Isoindole derivatives such as 3-Amino-2,3-diphenyl-2,3-dihydro-1H-isoindol-1-one and 2-{[(3-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione undergo several types of chemical reactions:

-

Oxidation: Can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

-

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation. Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.

-

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring. Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.

Reaction Conditions

-

Reactions involving isoindole derivatives often require specific conditions, including suitable solvents like dichloromethane and bases such as lutidine. The reaction conditions, including temperature and solvent choice, significantly influence the yield and selectivity of the desired products.

Biological and Medicinal Activity

-

Isoindoline-1,3-dione derivatives influence many pro-inflammatory factors, including induced nitric oxide synthase (iNOS), nitric oxide (NO), cyclooxygenase 2 (COX-2), tumor necrosis factor (TNF-), interleukin-1 (IL-1), and interleukin-6 (IL-6) . They can also enhance the expression of anti-inflammatory factors such as arginase-1 and interleukin-10 (IL-10), and inhibit p65 subunit phosphorylation induced by LPS kappa B (NF-B) in macrophages .

-

2-{[(3-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione exhibits anticancer properties and can induce apoptosis in various cancer cell lines. It also demonstrates anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes and exhibits the ability to scavenge reactive oxygen species (ROS), suggesting potential use in treating inflammatory and oxidative stress-related diseases.

Applications De Recherche Scientifique

Neurodegenerative Disease Research

3-Amino-1H-isoindole derivatives have been investigated for their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease. In silico studies have shown that certain derivatives exhibit promising inhibitory activity against these enzymes, with IC50 values indicating effective potency. For instance, one study reported an IC50 of 1.12 μM for a derivative with a phenyl substituent, highlighting its potential as a therapeutic candidate for Alzheimer’s treatment .

Anti-inflammatory Properties

Research has demonstrated that isoindoline-1,3-dione derivatives, which include this compound, possess anti-inflammatory properties. These compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. The derivatives exhibited varying degrees of inhibition, with some showing greater efficacy than established anti-inflammatory drugs like meloxicam .

Synthesis and Structural Modifications

The synthesis of this compound typically involves straightforward chemical reactions that can be modified to introduce various functional groups. This flexibility allows researchers to tailor compounds for specific biological activities:

- Mannich Reaction : The acidic proton at the imide nitrogen facilitates reactions that can yield various pharmacophores attached to the isoindole structure.

- N-Alkylation : Modifying the nitrogen atom can enhance lipophilicity and improve binding affinity to biological targets such as COX enzymes .

Inhibitory Activity Against Cholinesterases

A series of studies have focused on synthesizing new isoindoline derivatives aimed at inhibiting AChE and BuChE. For example, derivatives with varying alkyl chain lengths were evaluated, revealing that longer chains generally increased inhibitory potency . The most effective compounds were those with specific substitutions on the piperazine ring.

Pharmacokinetic Profiles

Recent research utilized bioinformatics tools to predict the pharmacokinetic properties of synthesized derivatives. Compounds showed favorable intestinal absorption rates and good blood-brain barrier permeability, making them suitable candidates for central nervous system-targeted therapies .

Summary of Biological Activities

| Biological Activity | Compound Type | Notable Findings |

|---|---|---|

| AChE Inhibition | This compound Derivatives | IC50 values ranging from 0.9 to 19.5 μM |

| COX Inhibition | Isoindoline Derivatives | Some compounds showed higher efficacy than meloxicam |

| Antioxidant Activity | Various Derivatives | Targets include MAO-B and NF-kB |

Mécanisme D'action

The mechanism of action of 3-Amino-1H-isoindole involves its interaction with various molecular targets and pathways. For instance, it can modulate enzyme activity, bind to specific receptors, and interfere with cellular processes. The exact mechanism depends on the specific application and the nature of the target .

Comparaison Avec Des Composés Similaires

3-Amino-1-imino-1H-isoindole: Similar in structure but with an imino group instead of an amino group.

Indole-3-acetic acid: A plant hormone with a similar indole ring structure but different functional groups.

Indole-2-carboxylic acid: Another indole derivative with a carboxylic acid group at the second position.

Uniqueness: 3-Amino-1H-isoindole is unique due to its specific amino substitution at the third position, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Activité Biologique

3-Amino-1H-isoindole is a compound that has garnered significant attention due to its diverse biological activities. This article reviews the biological properties of this compound, synthesizing data from various studies to provide a comprehensive overview of its pharmacological potential.

Chemical Structure and Synthesis

This compound is characterized by its isoindole structure, which is a bicyclic compound featuring a fused benzene and pyrrole ring. Its synthesis typically involves the cyclization of appropriate precursors under controlled conditions to yield the desired product. Various synthetic routes and modifications have been explored to enhance its biological efficacy.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study reported that isoindole derivatives demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing inhibition zones comparable to standard antibiotics like gentamicin .

Anticancer Properties

The anticancer potential of this compound has been explored extensively. In vitro studies revealed that certain derivatives could induce apoptosis in cancer cell lines, such as Caco-2 and HCT-116. These compounds were found to arrest the cell cycle and exhibit antiproliferative effects, with IC50 values indicating effective concentration levels for therapeutic use .

| Compound | Cell Line | IC50 (μmol/mL) |

|---|---|---|

| Compound 1 | Caco-2 | 1.174 |

| Compound 2 | HCT-116 | 0.0478 |

Anti-inflammatory Effects

The anti-inflammatory properties of this compound derivatives have also been documented. These compounds have shown the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). One study highlighted that specific derivatives could enhance the expression of anti-inflammatory factors, suggesting a dual mechanism of action .

Neuroprotective Activity

Recent investigations into the neuroprotective effects of isoindole derivatives suggest their potential as candidates for treating neurodegenerative diseases. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) has been demonstrated, with some derivatives showing IC50 values as low as 1.12 μM for AChE, indicating strong potential for Alzheimer’s disease therapy .

Study on Local Anesthetic Properties

A notable study evaluated the local anesthetic activity of various substituted 3-amino-1H-isoindoles. The results indicated significant anesthetic effects at low concentrations, comparable to established local anesthetics . This opens avenues for further research into their utility in pain management.

Evaluation in Cardiac Arrhythmias

Another investigation assessed the antiarrhythmic properties of these compounds, finding that they prolonged refractory periods in isolated guinea pig atria and provided protection against electrically induced cardiac fibrillation in animal models . However, caution was noted due to potential toxic effects at higher doses.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural modifications. SAR studies have identified that the introduction of various substituents can enhance antimicrobial, anticancer, and anti-inflammatory activities. For example, halogenated derivatives often exhibited improved efficacy against microbial strains and cancer cells .

Propriétés

IUPAC Name |

3H-isoindol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c9-8-7-4-2-1-3-6(7)5-10-8/h1-4H,5H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTKKGHVQPVOXIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20330210 | |

| Record name | 3-Amino-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20330210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22780-52-5 | |

| Record name | 3-Amino-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20330210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-isoindol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.